Indolizin-6-ylboronic acid
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Overview
Description
Indolizin-6-ylboronic acid is a boronic acid derivative of indolizine, a nitrogen-containing heterocyclic compound. Indolizine itself is known for its biological significance and is a precursor to various indolizidine alkaloids. The boronic acid functionality in this compound makes it a valuable compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizin-6-ylboronic acid typically involves the borylation of indolizine derivativesThe reaction conditions often include the use of a base such as potassium acetate and a boron reagent like bis(pinacolato)diboron .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Indolizin-6-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
Indolizin-6-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound, including its role in enzyme inhibition and receptor binding.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices .
Mechanism of Action
The mechanism of action of indolizin-6-ylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. The indolizine core can also interact with biological receptors, contributing to its bioactivity .
Comparison with Similar Compounds
- Indole-6-boronic acid
- Indole-3-boronic acid
- Pyridine-2-boronic acid
Comparison: Indolizin-6-ylboronic acid is unique due to its indolizine core, which provides distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly effective in certain cross-coupling reactions and bioactive applications .
Properties
Molecular Formula |
C8H8BNO2 |
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Molecular Weight |
160.97 g/mol |
IUPAC Name |
indolizin-6-ylboronic acid |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6,11-12H |
InChI Key |
IYSYHQHSYWHFHF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C=CC=C2C=C1)(O)O |
Origin of Product |
United States |
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